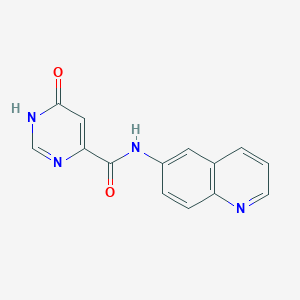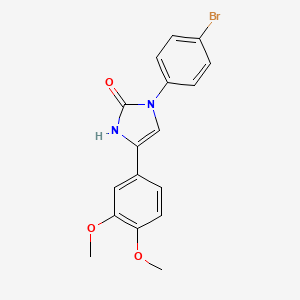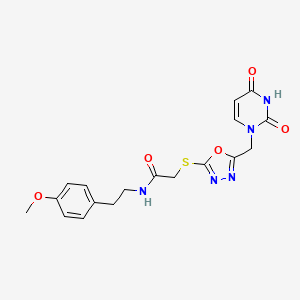
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, compounds with similar structural features were synthesized by converting aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. The final products were obtained by further reactions with specific halogenated acetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).
Molecular Structure Analysis
The confirmation of molecular structures in this class of compounds is typically achieved through various spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed insights into the molecular framework and the arrangement of functional groups within the compound (Rehman et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with enzymes or other biological targets, demonstrating significant biological activities. For example, compounds structurally similar to the one showed activity against enzymes like acetylcholinesterase, highlighting their potential utility in various biochemical applications (Rehman et al., 2013).
科学的研究の応用
Synthesis and Pharmacological Applications :
- Novel derivatives of this compound have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These derivatives are particularly notable for their inhibition of cyclooxygenase-1/2 (COX-1/2), with some showing high selectivity and efficacy in COX-2 inhibition, analgesic activity, and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Other studies have focused on synthesizing and evaluating certain derivatives for their cytotoxic activity, particularly in the context of anticancer research. Some compounds showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Computational and Pharmacological Evaluation :
- Computational studies, alongside pharmacological evaluations, have been conducted on similar derivatives. These studies assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potentials. Certain compounds displayed binding and moderate inhibitory effects in various assays, highlighting their potential in drug discovery (Faheem, 2018).
Antimicrobial Applications :
- Research into the antimicrobial properties of derivatives of this compound has also been undertaken. Studies show that these compounds possess broad biological activities and have been explored as antibacterial, antiviral, and anticancer agents (Al-Juboori, 2020).
Radiosynthesis and Imaging Applications :
- The compound and its derivatives have been used in the synthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET), showcasing its utility in diagnostic imaging and potentially in the management of conditions like cancer (Dollé et al., 2008).
Anticandidal Agents :
- Derivatives of this compound have also been synthesized and evaluated for their potential as anticandidal agents, further broadening its scope in antimicrobial applications (Kaplancıklı, 2011).
特性
IUPAC Name |
2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-27-13-4-2-12(3-5-13)6-8-19-15(25)11-29-18-22-21-16(28-18)10-23-9-7-14(24)20-17(23)26/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,25)(H,20,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKURKZXHWPJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-acetylpiperazin-1-yl)-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/no-structure.png)
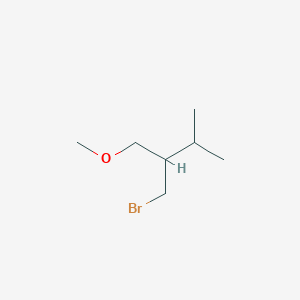
![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)
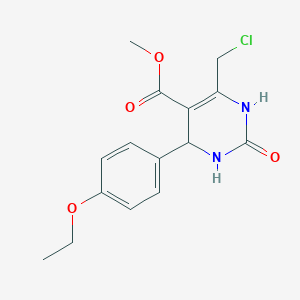

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)
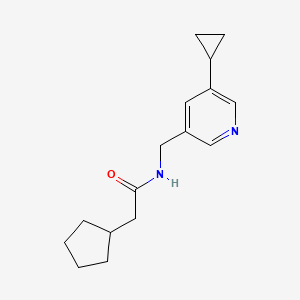
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
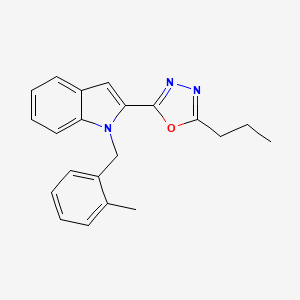
![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)
